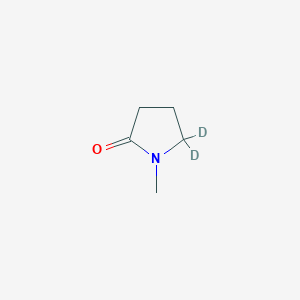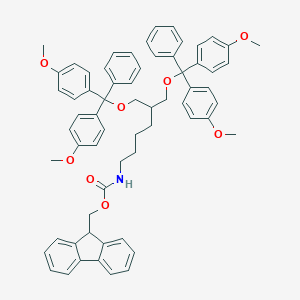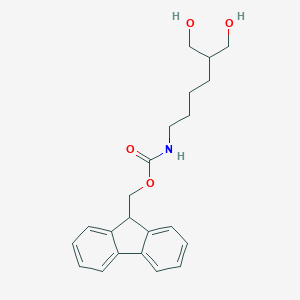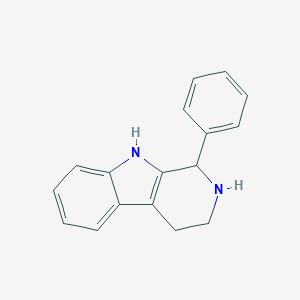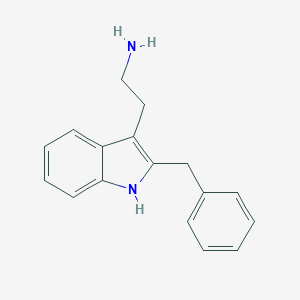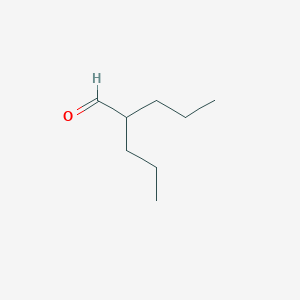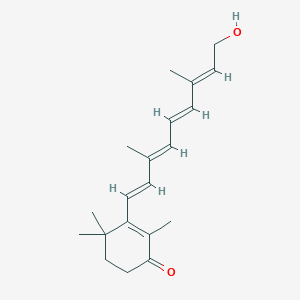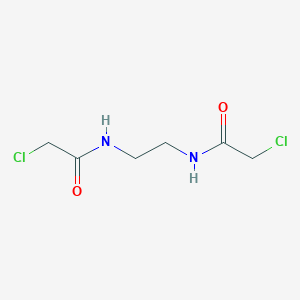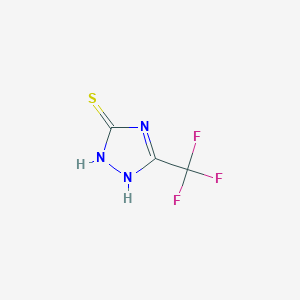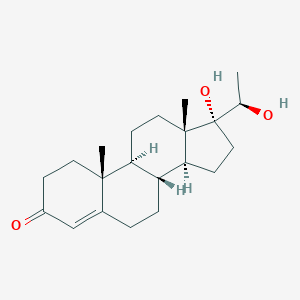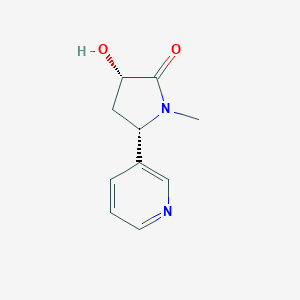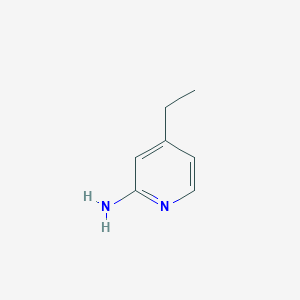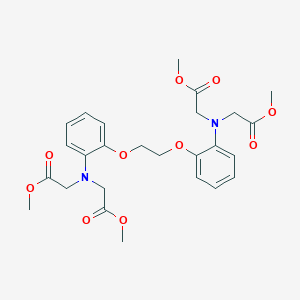
N,N-Dimethyl-4-nitroaniline
Overview
Description
N,N-Dimethyl-4-nitroaniline (DMNA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments. DMNA is a colorless solid that is soluble in organic solvents and has a melting point of 122-123 °C. DMNA is a nitroaromatic compound that is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug development.
Scientific Research Applications
Binding to Reverse Micelles : It is used to study the binding of nitroanilines to reverse micelles of sodium 1,4-bis (2-ethylhexyl) sulfosuccinate (AOT) in n-hexane (Correa & Silber, 1997).
Electronic Structures and Molecular Conformations : It is applied in research to understand electronic structures and molecular conformations of N-benzylideneanilines (Akaba et al., 1980).
Studying Intra-molecular Hydrogen Bonding : It is useful for studying intramolecular hydrogen bonding in amines (Yokoyama, 1976).
Solvated Structures and Self-association Studies : It assists in studying solvated structures of acetonitrile and its self-association in mixed solvents of acetonitrile and C2Cl4 (Wang & Shigeto, 2011).
Thermochemical Studies : It is used in determining standard enthalpies of combustion, sublimation, and formation of 3- and 4-nitroanilines (Furukawa et al., 1984).
Synthesis of Amines and Nitro Compounds : It plays a role in synthesizing various amines and nitro compounds, using TiO2 supported nano-Pd catalysts under UV irradiation at room temperature (Zhang et al., 2015).
UV/Vis Spectroscopy : It is a model for investigating intra- and intermolecular D–A interactions in various environments using UV/Vis spectroscopy (El-Sayed et al., 2003).
Laser-assisted Photochemistry : It serves as an initiator of polymerization in laser-assisted photochemistry (Costela et al., 2001).
Improving Polymerization Activity : It improves the polymerization activity of 4-nitroaniline, reaching a conversion of nearly 85% (Rodríguez et al., 2000).
Red-light Holographic Recording : Used in doping for red-light holographic recording in thick phenanthrenequinone/poly(methyl methacrylate) photopolymer (Chen et al., 2013).
Piezoelectric Output and Solid-state Blue Fluorescence : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid fibers exhibit high piezoelectric output response and solid-state blue fluorescence, useful for energy harvesting and as solid-state blue emitters (Baptista et al., 2022).
Methylation of Nucleic Acids : It rapidly methylates nucleic acids in cultured mammalian cells, particularly in cells with higher thiol content (Lawley & Thatcher, 1970).
Non-linear Optical Organic Materials : It is a model compound for studying non-linear optical organic materials (Borbulevych et al., 2002).
Efficient Polymerization Initiation : It initiates polymerization with higher efficiency and lower initiator consumption compared to conventional bifunctional ketones (Costela et al., 2001).
Structural Evidence Against Classical Concepts : It provides structural evidence against the classical concept of through-resonance, emphasizing the importance of the quinoid structure with full charge transfer from the amine to the nitro group (Krygowski & Maurin, 1989).
Effect on pKa of Anilinium Ions : this compound is a weaker base than 4-nitroaniline, influencing its scientific research applications (Eastes et al., 1969).
Quadrupole Coupling Tensor Study : It is involved in studies on the quadrupole coupling tensor responsible for the lineshapes of carbon atoms bonded to nitrogen in organic compounds (Naito et al., 1982).
Crystal and Molecular Structures : The crystal and molecular structures of N,N-dimethyl-m-nitroaniline have been refined using low temperature X-ray diffraction measurements (Krawiec & Krygowski, 1991).
Study on N-Demethylation : Prostaglandin H synthase metabolizes N,N-dimethyl-4-aminoazobenzene through a one-electron oxidation mechanism, giving rise to free radicals (Stiborová et al., 1997).
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl-4-nitroaniline is singlet oxygen . Singlet oxygen is a high-energy form of oxygen, and it plays a crucial role in various biochemical and physiological processes.
Mode of Action
This compound interacts with its target, singlet oxygen, through a process known as oxidation . This interaction results in the bleaching of this compound .
Biochemical Pathways
The interaction of this compound with singlet oxygen is part of a broader biochemical pathway involving the generation and detection of singlet oxygen . The oxidation of this compound leads to a reduction in its absorption at 438nm , indicating the presence of singlet oxygen.
Result of Action
The primary result of the action of this compound is the detection of singlet oxygen . The compound’s oxidation and subsequent reduction in absorption at 438nm serve as a marker for the presence of singlet oxygen .
Safety and Hazards
N,N-Dimethyl-4-nitroaniline may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Future Directions
N,N-Dimethyl-4-nitroaniline is a promising compound for potential applications in the field of telecommunications, optical data storage, and information processing due to its significant bathochromic shift that enables the analysis of electrostatic interactions between the molecule and the surrounding medium .
properties
IUPAC Name |
N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059209 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100-23-2 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for N,N-Dimethyl-4-nitroaniline?
A: this compound has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. Spectroscopically, it exhibits a characteristic UV-Vis absorption band sensitive to solvent polarity, with significant solvatochromic behavior observed in various solvents, including lithium perchlorate-diethyl ether solutions. []
Q2: What are the potential applications of this compound in material science?
A: DMNA has been explored for its potential in holographic data storage applications due to its photoreactivity. Studies have shown that incorporating DMNA into polymer matrices like PMMA/PQ significantly enhances the diffraction efficiency and dynamic range of the material, making it suitable for high-capacity optical storage. [, ] Additionally, its piezoelectric properties have been utilized in developing highly aligned electrospun fibers with embedded DMNA nanocrystals. [] These composite fibers exhibit a high piezoelectric output response, making them promising for energy harvesting applications. []
Q3: How does this compound perform under high pressure and supercritical conditions?
A: Studies utilizing this compound as a solvatochromic probe have determined the Kamlet-Taft solvent parameters (π) of high pressure and supercritical water. [] Results showed a linear relationship between π and water density, except near the critical region, indicating local density augmentation around the molecule. []
Q4: What is the role of this compound in photochemistry and polymerization?
A: this compound acts as a photosensitizer in the presence of N,N-dimethylaniline, forming a new bimolecular photoinitiation system for polymerization. [] This system exhibits higher efficiency and lower initiator consumption compared to traditional bifunctional ketones. [] Research also highlights the use of laser-assisted photochemistry with this compound as a polymerization initiator. []
Q5: How is computational chemistry used to study this compound?
A: Computational methods like density functional theory (DFT) have been employed to calculate the first hyperpolarizabilities of DMNA and its derivatives, offering insights into their nonlinear optical properties. [] Furthermore, QM/MM simulations, incorporating polarizable force fields, have helped understand the impact of solvent electronic polarization on DMNA's charge transfer excitation, contributing to the understanding of its solvatochromic behavior. []
Q6: What is known about the stability of this compound?
A: While specific stability data for DMNA is limited in the provided research, its thermal properties, including enthalpy of fusion and sublimation, have been investigated. [] This information is crucial for understanding its behavior under various processing conditions.
Q7: Are there any environmental concerns associated with this compound?
A: Research on the photocatalytic degradation of methyl orange using layered black phosphorus revealed this compound as one of the degradation products. [] This finding suggests potential pathways for DMNA degradation in environmental remediation processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

